
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyrazole moiety substituted with bromine and methyl groups
準備方法
The synthesis of tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting appropriate precursors under controlled conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the brominated pyrazole ring.
Introduction of the Tert-butyl Ester Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyrazole ring, as well as the tert-butyl ester group, contribute to its chemical reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Tert-butyl 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 4-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a methyl group instead of bromine.
Tert-butyl 4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
特性
分子式 |
C15H24BrN3O2 |
|---|---|
分子量 |
358.27 g/mol |
IUPAC名 |
tert-butyl 4-(4-bromo-3,5-dimethylpyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H24BrN3O2/c1-10-13(16)11(2)19(17-10)12-6-8-18(9-7-12)14(20)21-15(3,4)5/h12H,6-9H2,1-5H3 |
InChIキー |
ZZAPQWNYOXRQEQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


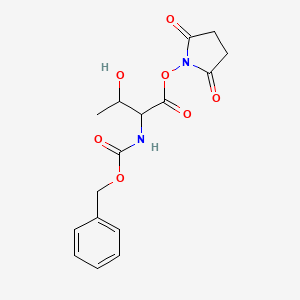
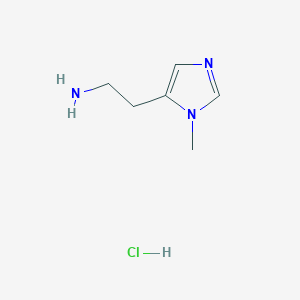
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
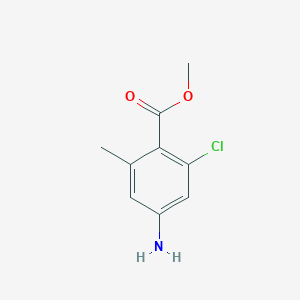
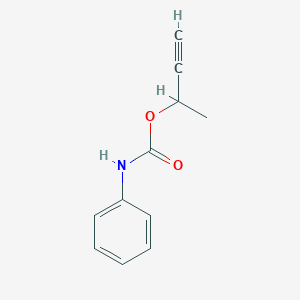
![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)
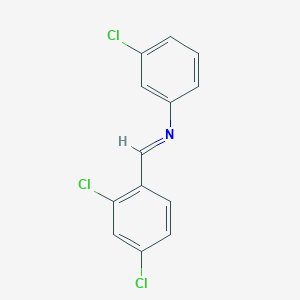
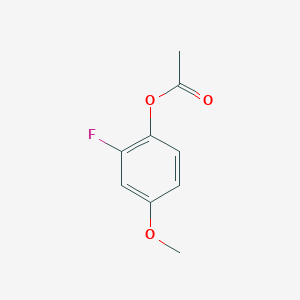
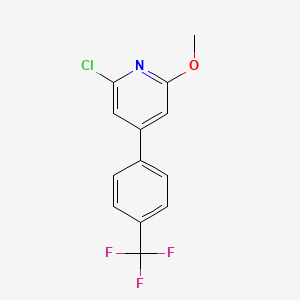
![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
![4-[2-Chloro-6-(3,5-dimethyl-1,2-oxazol-4-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13985812.png)
